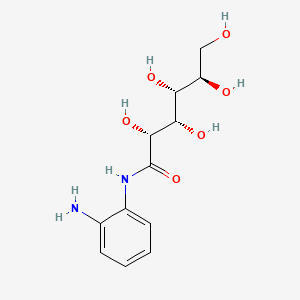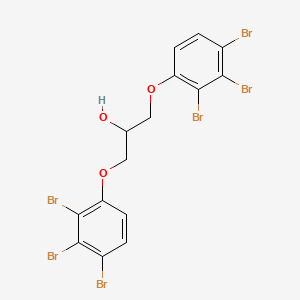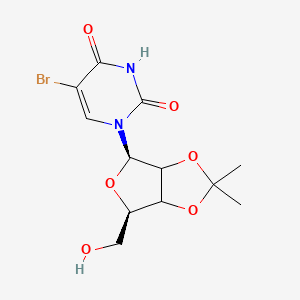
Holotoxin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of holotoxin A involves the extraction from sea cucumbers, followed by purification processes. The extraction typically employs organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography, to isolate this compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves large-scale extraction from sea cucumbers, which are harvested from their natural habitats. Advances in aquaculture and sustainable harvesting practices are essential for the scalable production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Holotoxin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.
Substitution: Substitution reactions involving the glycosidic moiety can lead to the formation of new compounds with unique activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
Holotoxin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpene glycosides.
Biology: Investigated for its role in marine biology and the ecological interactions of sea cucumbers.
Medicine: Explored for its anticancer and antifungal properties. .
Wirkmechanismus
Holotoxin A is compared with other triterpene glycosides such as cladoloside C2 and echinoside A . While all these compounds share a similar triterpene backbone, this compound is unique in its potent apoptotic and antifungal activities . The differences in their glycosidic moieties and aglycone structures contribute to their distinct biological activities .
Vergleich Mit ähnlichen Verbindungen
- Cladoloside C2
- Echinoside A
- Holothurinoside E
Holotoxin A stands out due to its potent biological activities and potential applications in medicine and industry. Further research and development are essential to fully harness its potential.
Eigenschaften
CAS-Nummer |
55762-47-5 |
|---|---|
Molekularformel |
C67H106O32 |
Molekulargewicht |
1423.5 g/mol |
IUPAC-Name |
(2S,5S,6S,13S)-16-[(2S,3R,4S,5R)-5-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpent-4-enyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-ene-4,8-dione |
InChI |
InChI=1S/C67H106O32/c1-26(2)12-11-17-66(8)55-30(72)20-65(7)29-13-14-36-63(4,5)37(16-18-64(36,6)28(29)15-19-67(55,65)62(84)99-66)94-61-54(42(77)35(25-87-61)93-57-47(82)52(40(75)33(23-70)89-57)96-58-45(80)50(85-9)38(73)31(21-68)90-58)98-56-44(79)43(78)49(27(3)88-56)95-60-48(83)53(41(76)34(24-71)92-60)97-59-46(81)51(86-10)39(74)32(22-69)91-59/h15,27,29,31-61,68-71,73-83H,1,11-14,16-25H2,2-10H3/t27-,29?,31-,32-,33-,34-,35-,36?,37?,38-,39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54-,55-,56+,57+,58+,59+,60+,61+,64-,65+,66+,67?/m1/s1 |
InChI-Schlüssel |
BIHNZKYXOTXXSP-GCBHNEMQSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC3CC[C@]4(C(C3(C)C)CCC5C4=CCC67[C@]5(CC(=O)[C@@H]6[C@](OC7=O)(C)CCCC(=C)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)OC)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OC)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CCC67C5(CC(=O)C6C(OC7=O)(C)CCCC(=C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12651435.png)





